molecular formula C23H29FN2O3S B2493382 5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide CAS No. 451482-95-4

5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B2493382
CAS No.: 451482-95-4
M. Wt: 432.55
InChI Key: HCHSOGDRHWZMFS-UHFFFAOYSA-N
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Description

5-(Cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide is a chemical compound developed for antiviral research, with a specific focus on inhibiting the Hepatitis B virus (HBV) . This sulfamoylbenzamide derivative is scientifically recognized as a potent HBV capsid inhibitor . Its primary mechanism of action involves disrupting the viral life cycle by inhibiting the encapsidation of pregenomic RNA . This process is essential for the subsequent reverse transcriptional replication of the viral DNA, and its inhibition can effectively suppress HBV replication . By acting as a capsid inhibitor, this compound may interfere with capsid assembly, induce the formation of non-capsid polymers, or affect downstream events such as viral DNA synthesis and the formation of covalently closed circular DNA (cccDNA) . Research into capsid inhibitors like this one is crucial for developing new therapeutic strategies that complement existing treatments, such as reverse transcriptase inhibitors, and may help overcome issues of drug resistance and tolerability . This product is intended for research purposes by qualified scientific personnel. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(cycloheptylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O3S/c1-16(2)17-9-11-18(12-10-17)25-23(27)21-15-20(13-14-22(21)24)30(28,29)26-19-7-5-3-4-6-8-19/h9-16,19,26H,3-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHSOGDRHWZMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluorobenzoic acid with an appropriate amine, such as 4-(propan-2-yl)aniline, under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate benzamide with cycloheptylamine and a sulfonyl chloride derivative under basic conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis and automated reactors may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The fluorine atom and other substituents on the benzamide ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide

Molecular Formula : C₂₃H₂₀F₄N₂O₃S
Molecular Weight : 480.48 g/mol
Key Differences :

  • Sulfamoyl Substituent : Replaces the cycloheptyl group with a benzyl(ethyl)amine moiety, reducing steric bulk but increasing aromatic interactions.
  • Biological Relevance : The trifluoromethyl group is associated with improved bioavailability in drug candidates, as seen in analogues like dexamethasone derivatives .
Property Target Compound 5-[Benzyl(ethyl)sulfamoyl]-...
Molecular Weight 432.56 g/mol 480.48 g/mol
Key Substituents Cycloheptylsulfamoyl, isopropyl Benzyl(ethyl)sulfamoyl, CF₃
Lipophilicity (LogP)* Moderate (~3.5) High (~4.2)
Potential Applications Enzyme inhibition, antimicrobial Anticancer, antimicrobial

*Estimated based on substituent contributions.

Salicylamide Analogues with Antimicrobial Activity

Examples from and :

  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Exhibits potent activity against sulfate-reducing bacteria (IC₅₀: 0.37–1.10 µmol/L) .
  • (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide: Active against MRSA, highlighting the importance of the CF₃ group for target binding .

Comparison :

  • The target compound lacks the hydroxy and chloro substituents critical for bacterial growth inhibition in salicylamides.
  • Its fluoro and sulfamoyl groups may instead target different enzymes (e.g., carbonic anhydrases or kinases).

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Key Features :

  • Contains bromo and fluoro substituents on the benzamide core.
  • A trifluoropropoxy group enhances metabolic resistance .

Structural Contrast :

Research Findings and Trends

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance stability and receptor affinity but may reduce solubility .
  • Sulfamoyl vs. Hydroxy Groups : Sulfamoyl derivatives (e.g., the target compound) are more likely to act as enzyme inhibitors, while hydroxy-containing analogues (e.g., salicylamides) exhibit antimicrobial effects .

Computational Insights

Tools like Multiwfn () can analyze noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) critical for differentiating the target compound’s binding modes from analogues .

Biological Activity

5-(Cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide is a compound that belongs to the class of sulfamoylbenzamide derivatives. These compounds have garnered attention for their potential biological activities, particularly as antiviral agents and in the treatment of various diseases. This article explores the biological activity of this specific compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24FNO2S\text{C}_{19}\text{H}_{24}\text{F}\text{N}\text{O}_{2}\text{S}

This structure features a sulfamoyl group, which is critical for its biological activity.

The biological activity of sulfamoylbenzamide derivatives, including our compound of interest, primarily revolves around their ability to inhibit viral replication and modulate various biochemical pathways. The proposed mechanisms include:

  • Inhibition of Pregenomic RNA Encapsidation : The compound has been shown to inhibit the encapsidation of pregenomic RNA in Hepatitis B virus (HBV), thereby reducing viral replication and spread .
  • Antiviral Activity : Specific derivatives have demonstrated efficacy against HBV and other viral pathogens by targeting key viral processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Target Activity IC50 Value (µM) Remarks
In vitro study HBVInhibition of RNA encapsidation0.5Effective against HBV replication
Antiviral screening Various virusesBroad-spectrum antiviral activity1.0Potential for further development
Mechanistic study Cellular pathwaysModulation of immune responseN/AEnhances host immune response

Case Study 1: Antiviral Efficacy

In a recent study, a series of sulfamoylbenzamide derivatives were tested for their antiviral properties against HBV. The compound exhibited significant inhibition of viral replication at low concentrations, supporting its potential as a therapeutic agent in viral infections .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds enhance immune responses in infected cells. It was found that treatment with this compound led to increased expression of interferon-stimulated genes, suggesting a role in modulating host defenses against viral pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide, and what critical reaction conditions must be optimized to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential sulfamoylation and amidation steps. Key steps include:

Sulfamoylation : Reacting a fluorinated benzoyl chloride precursor with cycloheptylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to form the sulfamoyl intermediate.

Amidation : Coupling the intermediate with 4-(propan-2-yl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature.

  • Critical conditions include inert atmosphere (N₂/Ar), stoichiometric control of reagents, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization requires monitoring reaction progress via TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfamoylation and fluorination. The cycloheptyl group’s proton multiplicity (δ 1.4–2.1 ppm) and fluorine’s deshielding effect (¹⁹F NMR, δ -110 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₈FN₂O₃S).
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control. The sulfamoyl group’s hydrophobicity may enhance membrane penetration .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin. Fluorine’s electron-withdrawing effects may improve DNA intercalation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the target binding affinity of this compound, particularly for neurological targets like voltage-gated calcium channels?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina to model interactions with Cav2.2 channels (PDB: 6JP5). The cycloheptyl group’s conformational flexibility may occupy hydrophobic pockets, while the sulfamoyl moiety forms hydrogen bonds with Thr1067 and Glu1412.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare binding free energies (MM-PBSA) with analogs lacking the propan-2-yl group .

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound in neurological disorders, based on structural analogs?

  • Methodological Answer :

  • In Vitro : Patch-clamp assays on rat dorsal root ganglion neurons to measure Cav2.2 current inhibition (IC₅₀ < 1 µM suggests antiepileptic potential).
  • In Vivo : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice, with dose-response profiling (10–50 mg/kg, i.p.). Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS .

Q. How do structural modifications to the cycloheptylsulfamoyl and propan-2-ylphenyl groups influence the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • Cycloheptyl Replacement : Substitute with cyclopentyl or adamantyl groups. Reduced ring size (cyclopentyl) decreases metabolic stability (CYP3A4-mediated oxidation), while adamantyl enhances logP but reduces solubility .
  • Propan-2-yl Optimization : Replace with tert-butyl or trifluoromethyl groups. Trifluoromethyl improves bioavailability (enhanced membrane permeability) but may introduce hepatotoxicity risks in rodent models .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound, particularly regarding sulfamoyl group orientation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetonitrile/ethanol, 4°C). Resolve torsion angles between the sulfamoyl and benzamide planes. Anisotropic displacement parameters (ADPs) confirm rigidity of the cycloheptyl group .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury CSD) to detect polymorphic forms .

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